molecular formula C11H12ClN3 B2777105 1-[(2-chloro-4-methylphenyl)methyl]-1H-pyrazol-4-amine CAS No. 1695769-33-5

1-[(2-chloro-4-methylphenyl)methyl]-1H-pyrazol-4-amine

Cat. No. B2777105
CAS RN: 1695769-33-5
M. Wt: 221.69
InChI Key: SZVVGZHPXGMUEB-UHFFFAOYSA-N
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Description

“1-[(2-chloro-4-methylphenyl)methyl]-1H-pyrazol-4-amine” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazole compounds are known for their diverse pharmacological effects .


Molecular Structure Analysis

The molecular structure of this compound would include a pyrazole ring attached to a 2-chloro-4-methylphenylmethyl group. Detailed structural analysis usually requires techniques like NMR or X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents present. Pyrazole compounds can undergo a variety of reactions, including substitutions and additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

Future research could explore the potential uses of this compound in various fields, such as medicine or materials science. Given the known properties of similar pyrazole compounds, it could be particularly interesting to explore its potential pharmacological effects .

properties

IUPAC Name

1-[(2-chloro-4-methylphenyl)methyl]pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c1-8-2-3-9(11(12)4-8)6-15-7-10(13)5-14-15/h2-5,7H,6,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVVGZHPXGMUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2C=C(C=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-chloro-4-methylphenyl)methyl]-1H-pyrazol-4-amine

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